molecular formula C16H10ClF3N2O2 B3040579 N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 218157-69-8

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No. B3040579
CAS RN: 218157-69-8
M. Wt: 354.71 g/mol
InChI Key: AKTCTUNBGXPGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide, also known as CP-31398, is a small molecule that has gained significant attention due to its potential role in cancer research. CP-31398 is a p53 stabilizing compound that has been shown to increase the activity of the tumor suppressor protein p53, which plays a crucial role in preventing the development of cancer.

Mechanism of Action

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide works by stabilizing the p53 protein, which is often mutated or inactive in cancer cells. By stabilizing p53, N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects. In addition to activating the p53 pathway, N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has been shown to inhibit the activity of the oncogene MDM2, which is known to degrade p53. N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has also been shown to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is its specificity for p53 stabilization. Unlike other compounds that target the p53 pathway, N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide does not affect other proteins or pathways in the cell. However, one limitation of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide. One area of interest is the development of more soluble analogs of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide that can be more easily used in lab experiments. Additionally, researchers are exploring the potential use of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide in combination with other cancer therapies to enhance their effectiveness. Finally, there is ongoing research into the potential use of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has been extensively studied for its potential use in cancer research. It has been shown to induce apoptosis, or cell death, in cancer cells by activating the p53 pathway. Additionally, N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.

properties

IUPAC Name

2-chloro-N-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c17-8-15(23)22-13-7-11(16(18,19)20)3-6-14(13)24-12-4-1-10(9-21)2-5-12/h1-7H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTCTUNBGXPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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